1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate
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Overview
Description
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pentyloxy group, a propynyloxy group, and a carbamate group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Propargylation: The propynyloxy group is introduced via a propargylation reaction, where a propargyl halide reacts with the intermediate compound.
Carbamation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pentyloxy or propynyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentyloxy and propynyloxy groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- 1-(Pentyloxy)-3-(2-butynyloxy)-2-propanol carbamate
Uniqueness
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that exhibits a range of biological activities. Its unique molecular structure, characterized by the presence of pentyloxy and propynyloxy groups, along with a carbamate moiety, positions it as a compound of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications.
- CAS Number : 14669-14-8
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- IUPAC Name : (1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate
- Canonical SMILES : CCCCCOCC(COCC#C)OC(=O)N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects.
Enzyme Interaction
The compound has shown promise in modulating various enzymes involved in metabolic pathways. For example, it may inhibit enzymes that are critical in inflammatory processes or cancer progression, thereby highlighting its potential as an anti-inflammatory or anticancer agent.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antitumor Activity : Research indicates that this compound can suppress the growth of solid tumors in vivo, suggesting its potential as an anticancer agent .
- Immunosuppressive Effects : Similar compounds have been noted for their ability to suppress immune responses, which could be beneficial in preventing transplant rejection or treating autoimmune diseases .
- Neuroprotective Properties : Some studies suggest that derivatives of this compound may offer neuroprotective effects, potentially useful in neurodegenerative conditions .
Antitumor Studies
In a study examining the effects of this compound on tumor cells, significant inhibition of cell proliferation was observed. The mechanism involved the downregulation of Vascular Endothelial Growth Factor (VEGF), a key factor in tumor angiogenesis. This finding aligns with other studies indicating that similar compounds can effectively reduce tumor growth by targeting angiogenic pathways .
Immunosuppressive Activity
A patent highlighted the use of amino alcohol compounds similar to this compound as immunosuppressants. These compounds demonstrated efficacy in reducing peripheral blood lymphocyte counts without significant cardiovascular side effects, making them suitable candidates for treating conditions like graft-versus-host disease and autoimmune disorders .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-(Butyloxy)-3-(2-propynyloxy)-2-propanol carbamate | C11H19NO4 | Antitumor effects |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate | C13H23NO4 | Immunosuppressive properties |
1-(Pentyloxy)-3-(2-butynyloxy)-2-propanol carbamate | C12H21NO4 | Neuroprotective effects |
Properties
CAS No. |
14669-14-8 |
---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C12H21NO4/c1-3-5-6-8-16-10-11(17-12(13)14)9-15-7-4-2/h2,11H,3,5-10H2,1H3,(H2,13,14) |
InChI Key |
USKYKZYGFODHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(COCC#C)OC(=O)N |
Origin of Product |
United States |
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